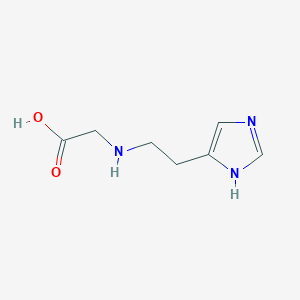
2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine, making this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde. This reaction forms the core imidazole structure.
Alkylation: The imidazole ring is then alkylated using ethyl bromide to introduce the ethyl group at the 2-position.
Amination: The ethylated imidazole undergoes amination with ethylenediamine to introduce the amino group.
Carboxylation: Finally, the amino group is carboxylated using chloroacetic acid to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of catalysts to accelerate reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide are often used in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-((2-(1H-Imidazol-4-yl)ethyl)amino)ethanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its structural similarity to histidine and histamine. It can be used in studies related to enzyme activity, receptor binding, and metabolic pathways involving imidazole-containing compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its imidazole ring is a common feature in many drugs, and this compound could serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of polymers, dyes, and other materials where the imidazole ring imparts desirable properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in metalloenzyme studies. Additionally, the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme activity.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
Uniqueness
2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid is unique due to its combination of an imidazole ring with both amino and carboxyl functional groups. This allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler imidazole derivatives.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethylamino]acetic acid |
InChI |
InChI=1S/C7H11N3O2/c11-7(12)4-8-2-1-6-3-9-5-10-6/h3,5,8H,1-2,4H2,(H,9,10)(H,11,12) |
InChI Key |
YPETVPNEPXOAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















